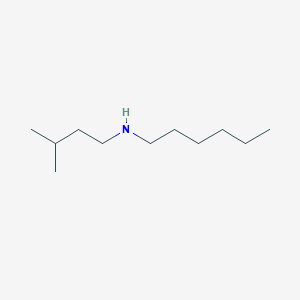
1,1,3,3,3-Pentafluoropropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,3-Pentafluoropropyl prop-2-enoate, also known as 2,2,3,3,3-pentafluoropropyl acrylate, is a fluorinated organic compound with the molecular formula C(_6)H(_5)F(_5)O(_2). This compound is characterized by the presence of a pentafluoropropyl group attached to an acrylate moiety. It is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,3-Pentafluoropropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 1,1,3,3,3-pentafluoropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,3-Pentafluoropropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Substitution Reactions: The fluorinated propyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles. The reactions are typically carried out at room temperature or under mild heating.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed:
Addition Reactions: The major products are haloalkanes or other addition products depending on the electrophile used.
Polymerization: The major products are polymers with varying molecular weights and properties.
Substitution Reactions: The major products are substituted fluorinated compounds.
Scientific Research Applications
1,1,3,3,3-Pentafluoropropyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: The compound is used in the development of fluorinated biomaterials for medical applications.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1,1,3,3,3-pentafluoropropyl prop-2-enoate involves its ability to undergo polymerization and addition reactions. The acrylate moiety allows the compound to participate in radical polymerization, forming polymers with unique properties. The fluorinated propyl group enhances the compound’s chemical stability and resistance to degradation .
Molecular Targets and Pathways:
Polymerization Pathway: The compound undergoes radical polymerization through the formation of radical intermediates.
Addition Pathway: The double bond in the acrylate moiety reacts with electrophiles to form addition products.
Comparison with Similar Compounds
1,1,3,3,3-Pentafluoropropyl prop-2-enoate can be compared with other fluorinated acrylates such as:
2,2,3,3,3-Pentafluoropropyl methacrylate: Similar in structure but with a methacrylate moiety instead of an acrylate moiety.
1,1,1,3,3,3-Hexafluoro-2-propanol acrylate: Contains a hexafluoropropanol group instead of a pentafluoropropyl group.
2,2,3,3,3-Pentafluoropropyl vinyl ether: Contains a vinyl ether moiety instead of an acrylate moiety .
Uniqueness: this compound is unique due to its combination of a highly fluorinated propyl group and an acrylate moiety, which imparts both chemical stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
80110-83-4 |
|---|---|
Molecular Formula |
C6H5F5O2 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1,1,3,3,3-pentafluoropropyl prop-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-4(12)13-6(10,11)3-5(7,8)9/h2H,1,3H2 |
InChI Key |
NYEBHTONNFRMMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


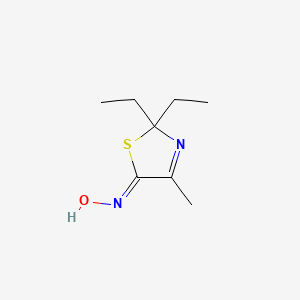
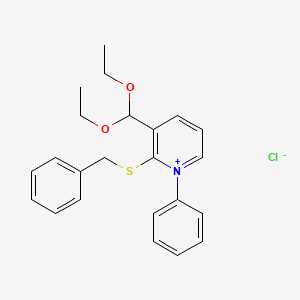
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)

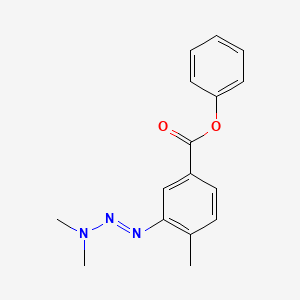
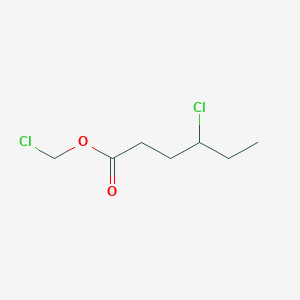
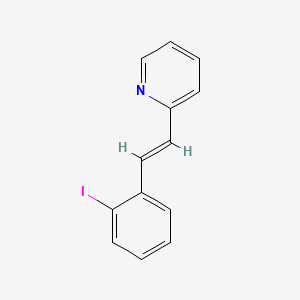
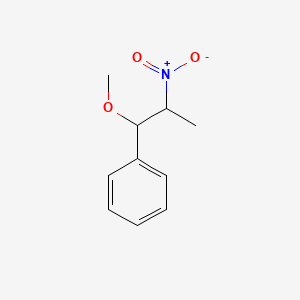
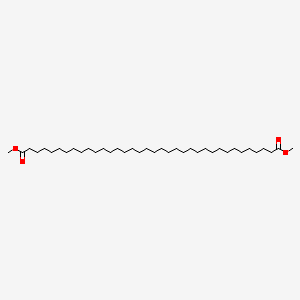


![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)

